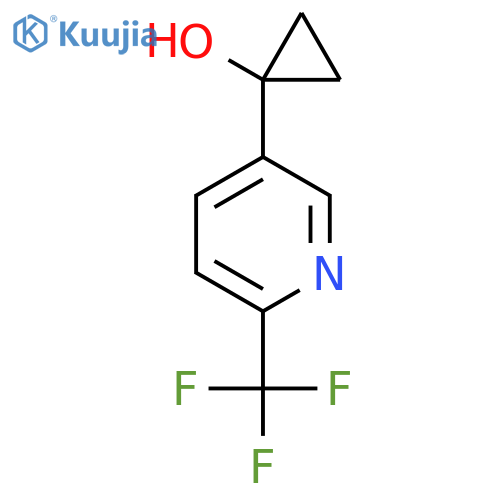Cas no 2150221-11-5 (1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol)

2150221-11-5 structure
商品名:1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol
1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol
- EN300-1940554
- 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol
- 2150221-11-5
-
- インチ: 1S/C9H8F3NO/c10-9(11,12)7-2-1-6(5-13-7)8(14)3-4-8/h1-2,5,14H,3-4H2
- InChIKey: BVAZKRLMMLTJAS-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C(C=N1)C1(CC1)O)(F)F
計算された属性
- せいみつぶんしりょう: 203.05579836g/mol
- どういたいしつりょう: 203.05579836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 33.1Ų
1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1940554-10.0g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1940554-1.0g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1940554-5.0g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1940554-2.5g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-0.5g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-1g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-5g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-10g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-0.1g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1940554-0.05g |
1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-ol |
2150221-11-5 | 0.05g |
$827.0 | 2023-09-17 |
1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
2150221-11-5 (1-6-(trifluoromethyl)pyridin-3-ylcyclopropan-1-ol) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
